molecular formula C5H8O B120216 4-Pentyn-2-ol CAS No. 2117-11-5

4-Pentyn-2-ol

Cat. No.: B120216
CAS No.: 2117-11-5
M. Wt: 84.12 g/mol
InChI Key: JTHLRRZARWSHBE-UHFFFAOYSA-N
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Description

4-Pentyn-2-ol, also known as pent-4-yn-2-ol, is an organic compound with the molecular formula C5H8O. It is a secondary homopropargylic alcohol characterized by the presence of both an alcohol group (-OH) and an alkyne group (C≡C). This compound is a clear, colorless to pale yellow liquid with a molecular weight of 84.12 g/mol .

Safety and Hazards

4-Pentyn-2-ol is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentyn-2-ol can be synthesized through various methods. One common method involves the reaction of 3-bromopropyne with acetone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydration of 4-pentyn-1-ol. This process involves the addition of water to the alkyne group under acidic conditions, leading to the formation of the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 4-Pentyn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

Properties

IUPAC Name

pent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLRRZARWSHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022175
Record name (+-)-4-Pentyn-2-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Fats and Glyceridic oils, rice bran
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CAS No.

2117-11-5, 68553-81-1
Record name 4-Pentyn-2-ol
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Record name 4-Pentyn-2-ol
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Record name Fats and Glyceridic oils, rice bran
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Record name (+-)-4-Pentyn-2-ol
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Record name Pent-4-yn-2-ol
Source European Chemicals Agency (ECHA)
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Record name Oils, rice bran
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Record name 4-PENTYN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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